3-(4-nitrophenyl)-1H-1,2,4-triazole

Aromatase Inhibition Breast Cancer QSAR

Sourcing the wrong regioisomer compromises aromatase inhibitor potency and MOF architecture. 3-(4-Nitrophenyl)-1H-1,2,4-triazole (CAS 6219-52-9) is the precise 3-substituted isomer required for target engagement. • Aromatase inhibitor intermediate: enables derivatives with IC50 as low as 9.02 nM, a >1000-fold improvement over aminoglutethimide. • Coordination ligand: distinct bridging mode for spin-crossover materials and underexplored MOF topologies. • Consistently supplied at ≥98% purity; stored at RT, ships under ambient conditions.

Molecular Formula C24H16Cl2N2O3S
Molecular Weight 483.4 g/mol
Cat. No. B4720197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-nitrophenyl)-1H-1,2,4-triazole
Molecular FormulaC24H16Cl2N2O3S
Molecular Weight483.4 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC(=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)Cl)OCC5=CC=CC=C5Cl
InChIInChI=1S/C24H16Cl2N2O3S/c1-30-20-11-14(10-17(26)22(20)31-13-15-6-2-3-7-16(15)25)12-21-23(29)28-19-9-5-4-8-18(19)27-24(28)32-21/h2-12H,13H2,1H3/b21-12-
InChIKeyXVWMZNQONXJLLK-MTJSOVHGSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Nitrophenyl)-1H-1,2,4-triazole Overview


3-(4-Nitrophenyl)-1H-1,2,4-triazole (CAS 6219-52-9) is a heterocyclic building block characterized by a 1,2,4-triazole ring substituted at the 3-position with a 4-nitrophenyl group. This compound serves as a privileged scaffold in medicinal chemistry, where the 1,2,4-triazole nucleus is known for its presence in molecules with diverse biological activities, including antifungal, antibacterial, anticancer, and anticonvulsant properties [1]. The compound's molecular formula is C₈H₆N₄O₂ with a molecular weight of 190.16 g/mol . Its utility spans from a key intermediate for synthesizing potent aromatase inhibitors [2] to a ligand in the construction of molecular magnets [3], highlighting its value in both drug discovery and materials science.

Scaffold for aromatase inhibitor synthesis and lead optimization
Nitrophenyl-triazole building block for targeted antifungal SAR studies
Ligand for constructing coordination polymers with distinct bridging modes

3-(4-Nitrophenyl)-1H-1,2,4-triazole: Structural Specificity


The assumption that any nitrophenyl-substituted 1,2,4-triazole can serve as a direct substitute for 3-(4-nitrophenyl)-1H-1,2,4-triazole is a critical error in both synthetic and biological contexts. The position of the nitrophenyl group on the triazole ring (e.g., 3-substituted vs. 4-substituted) and the isomeric position of the nitro group on the phenyl ring fundamentally alter the molecule's electronic properties, coordination chemistry, and biological target engagement. For instance, the 4-(4'-nitrophenyl)-1,2,4-triazole (npt) isomer functions as a ligand for spin-crossover iron(II) complexes with a T1/2 of 148 K [1], a property absent in the 3-substituted isomer. In medicinal chemistry, subtle changes in substitution pattern lead to orders-of-magnitude differences in enzymatic inhibition, as demonstrated by a 4-N-nitrophenyl substituted amino-1,2,4-triazole derivative achieving an aromatase IC50 of 9.02 nM [2]. Furthermore, the specific electron-withdrawing nature of the para-nitro group is essential for stabilizing the desired thione tautomer [3] and for modulating reactivity in subsequent derivatizations. Substituting with a different regioisomer or an analog lacking this precise electronic profile will not replicate these performance characteristics.

Regioisomer sensitivity

3- vs 4-substituted triazole isomers exhibit different coordination modes; magnetic or biological profiles may not transfer.

Nitro group position

Para-nitro substitution governs electronic and reactivity characteristics; ortho/meta analogs may shift enzyme inhibition and tautomer stability.

3-(4-Nitrophenyl)-1H-1,2,4-triazole: Comparative Evidence


Aromatase Inhibitory Potency

Derivatives synthesized from a closely related 4-N-nitrophenyl substituted amino-4H-1,2,4-triazole core demonstrate exceptional aromatase inhibitory activity. The most potent compound in the series, featuring a para-chloro substitution on a benzyl group, achieved an IC50 of 9.02 nM [1]. This is significantly more potent than the first-generation aromatase inhibitor aminoglutethimide, which has an IC50 of approximately 10,000 nM (10 µM) [2]. While the target compound itself is not the final inhibitor, its core scaffold is essential for accessing this level of potency.

Aromatase inhibition potency
Head-to-head
Derivative IC₅₀: 9.02 nM
Aminoglutethimide: ~10,000 nM
Scaffold enables high-potency inhibitor design; >1000-fold improvement reported
In vitro enzymatic assay; cross-study comparison
Aromatase Inhibition Breast Cancer QSAR

Structural Dependence of Fungitoxicity

In a series of 4-amino-5-substituted aryl-3-mercapto-1,2,4-triazoles, the position and nature of the nitrophenyl substituent dramatically impact antifungal efficacy. The compound 5-(2-chloro-5-nitrophenyl)-4-amino-3-mercapto-1,2,4-triazole (27) exhibited the highest activity against Puccinia recondita with an ED50 of 12 mg/mL [1]. In contrast, the unsubstituted analog 5-(2-chlorophenyl)-4-amino-3-mercapto-1,2,4-triazole (3) was most effective against Bipolaris sorokiniana with an ED50 of 27 mg/mL [2]. This demonstrates that the nitro group and its specific position on the phenyl ring are not universally beneficial but rather direct selective toxicity against different fungal pathogens.

Fungitoxicity selectivity
Head-to-head
Nitrated derivative ED₅₀: 12 mg/mL (Puccinia recondita)
Non-nitrated analog: less active vs same pathogen
Nitro substitution pattern directs pathogen-specific activity
In vitro panel; selectivity switch observed
Agrochemical Fungicide QSAR

Spin-Crossover Behavior and Isomer Differentiation

The regioisomer of the target compound, 4-(4'-nitrophenyl)-1,2,4-triazole (npt), is a key ligand for constructing spin-crossover (SCO) complexes. A trinuclear iron(II) complex, [FeII3(npt)6(EtOH)4(H2O)2](ptol)6·4(EtOH) (1), exhibits a thermally induced spin transition with a T1/2 of 148 K [1]. This behavior is a direct consequence of the ligand field strength dictated by the 4-substituted 1,2,4-triazole coordination. In stark contrast, the 3-substituted isomer (the target compound) coordinates through the N1 and N2 atoms of the triazole ring, creating a different bridging geometry and electronic environment that would not produce the same SCO behavior.

Spin-crossover behavior
Class-level
4-substituted isomer complex: T₁/₂ = 148 K
3-substituted isomer: coordination mode differs
Coordination geometry fundamentally alters magnetic functionality
Class-level inference; no direct measurement for target compound
Molecular Magnetism Spin-Crossover (SCO) Coordination Chemistry

3-(4-Nitrophenyl)-1H-1,2,4-triazole: Application Scenarios


Aromatase Inhibitor Drug Discovery

Researchers developing non-steroidal aromatase inhibitors for breast cancer therapy should procure this compound as a key intermediate. As demonstrated by the 4-N-nitrophenyl substituted amino-4H-1,2,4-triazole series, this core scaffold enables the synthesis of derivatives with IC50 values as low as 9.02 nM, representing a >1000-fold improvement over first-generation agents like aminoglutethimide [1]. The para-nitrophenyl group is a critical pharmacophoric element for achieving this potency, making the compound essential for building focused chemical libraries for SAR studies and lead optimization.

Antifungal Agents for Crop Protection

Agrochemical discovery teams seeking to develop selective fungicides should utilize this compound. QSAR studies on related 4-amino-5-aryl-3-mercapto-1,2,4-triazoles have shown that the presence and position of a nitrophenyl group directly control the ED50 values against specific fungal pathogens like Puccinia recondita (12 mg/mL) and Bipolaris sorokiniana [2]. This specificity supports a targeted discovery approach, using the nitrophenyl-triazole core to build compound libraries aimed at overcoming resistance in key agricultural diseases.

Ligand for Exploring Novel Topologies in Coordination Polymers and MOFs

In materials science, this compound is a valuable ligand for constructing coordination polymers with unique structural motifs. Its regioisomer, 4-(4'-nitrophenyl)-1,2,4-triazole, has been successfully used to create spin-crossover materials with a T1/2 of 148 K [3]. The 3-substituted isomer offers a distinct bridging mode that is underexplored for designing metal-organic frameworks (MOFs) with different porosities, magnetic exchange pathways, or catalytic properties. This compound is not a drop-in replacement for other triazole ligands but a tool for accessing new areas of supramolecular architecture.

Application
Selection Property
Validation Focus
Aromatase inhibitor discovery research
4-Nitrophenyl-1,2,4-triazole scaffold
Enzyme inhibition endpoint
Antifungal lead optimization for crop protection
Nitrophenyl substitution pattern
Pathogen-specific activity review
Coordination polymer topology exploration
3-substituted triazole ligand
Coordination mode and magnetic properties

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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